molecular formula C12H18N2O4S B7413256 N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide

N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide

Cat. No.: B7413256
M. Wt: 286.35 g/mol
InChI Key: JVDOJHWICPKLFQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide typically involves the reaction of 3-hydroxy-5-methoxybenzene with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)piperidine-1-sulfonamide
  • N-(3-methoxyphenyl)piperidine-1-sulfonamide
  • N-(3-hydroxy-5-methoxyphenyl)piperidine-1-carboxamide

Uniqueness

N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can enhance its biological activity and specificity compared to similar compounds .

Properties

IUPAC Name

N-(3-hydroxy-5-methoxyphenyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-18-12-8-10(7-11(15)9-12)13-19(16,17)14-5-3-2-4-6-14/h7-9,13,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDOJHWICPKLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)NS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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